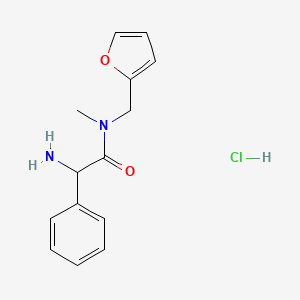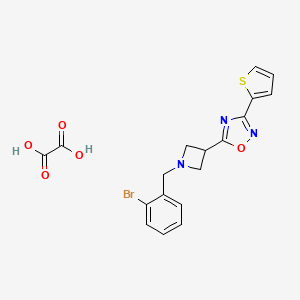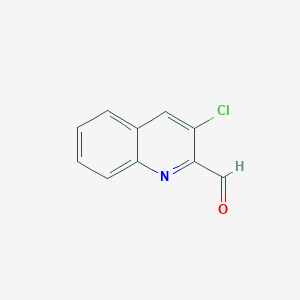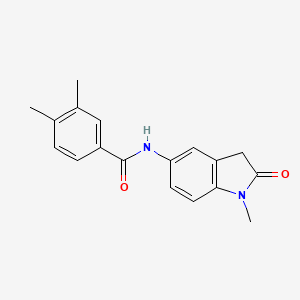![molecular formula C18H18ClN3O2 B2492727 6-Chloro-N-[4-(1,3-dihydroisoindol-2-YL)-4-oxobutyl]pyridine-3-carboxamide CAS No. 1385376-72-6](/img/structure/B2492727.png)
6-Chloro-N-[4-(1,3-dihydroisoindol-2-YL)-4-oxobutyl]pyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Chloro-N-[4-(1,3-dihydroisoindol-2-YL)-4-oxobutyl]pyridine-3-carboxamide is a useful research compound. Its molecular formula is C18H18ClN3O2 and its molecular weight is 343.81. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Polysubstituted Pyridinecarboxylic Acid Derivatives
Researchers have developed methods for generating polysubstituted 2-pyridinecarboxylic acid derivatives. This involves selective reactions with chlorimine functions, leading to a series of substituted pyridine systems, which are foundational in various chemical syntheses (Dubois et al., 1996).
Pyrido and Thieno Pyrimidines Synthesis
Synthesis of novel pyrido and thieno pyrimidines involves reactions that yield various fused systems, including pyridothienopyrimidines and pyridothienotriazines. These compounds have potential applications in medicinal chemistry and drug development (Bakhite et al., 2005).
Anticancer and Anti-5-lipoxygenase Agents
A novel series of pyrazolopyrimidines derivatives have been synthesized and evaluated as potential anticancer and anti-5-lipoxygenase agents. These compounds demonstrate promising biological activities, which could be significant in developing new therapies (Rahmouni et al., 2016).
Retro Diels-Alder Method in Synthesis
The retro Diels-Alder method has been used for the preparation of various pyrrolo and pyrimidinediones. This method involves reactions of aminooxanorbornenecarboxamide, which leads to the formation of compounds potentially useful in pharmaceutical applications (Stájer et al., 2006).
New Polyamides Synthesis
New polyamides based on bis[(carboxyanilino) carbonyl] pyridine and aromatic diamines have been synthesized. These materials, containing the pyridyl moiety, exhibit properties useful in material science and engineering applications (Faghihi & Mozaffari, 2008).
Antimicrobial Activity
Compounds synthesized from pyridinecarboxamide derivatives have been studied for their antimicrobial activity. These studies are crucial for developing new antimicrobial agents to address various infectious diseases (Kolisnyk et al., 2015).
Non-linear Optical Properties
Studies on the non-linear optical properties and molecular docking analyses of related compounds synthesized from pyridinecarboxamide derivatives have been conducted. These investigations are significant for applications in optics and molecular engineering (Jayarajan et al., 2019).
Eigenschaften
IUPAC Name |
6-chloro-N-[4-(1,3-dihydroisoindol-2-yl)-4-oxobutyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O2/c19-16-8-7-13(10-21-16)18(24)20-9-3-6-17(23)22-11-14-4-1-2-5-15(14)12-22/h1-2,4-5,7-8,10H,3,6,9,11-12H2,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USRUQXAAUURBSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2CN1C(=O)CCCNC(=O)C3=CN=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[(4-chlorobenzoyl)oxy]-1,2,3-thiadiazole-4-carboxamide](/img/structure/B2492644.png)
![2-(4-Ethoxyphenyl)-1'-ethyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]](/img/structure/B2492649.png)
![(5E)-3-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-5-(furan-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B2492650.png)

![N-(3,4-dimethylphenyl)-2-{2,4-dioxo-3-propyl-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2492653.png)
![3-(Pyridin-3-yl)-6-(4-{thieno[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyridazine](/img/structure/B2492655.png)




![N-(3-chloro-4-fluorophenyl)-2-{8-[(3-fluorophenyl)sulfanyl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide](/img/structure/B2492664.png)

![3-(4-methoxyphenyl)-N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]propanamide](/img/structure/B2492666.png)
![N'-[2-(azepan-1-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl]-N-(2,5-dimethoxyphenyl)ethanediamide](/img/structure/B2492667.png)
